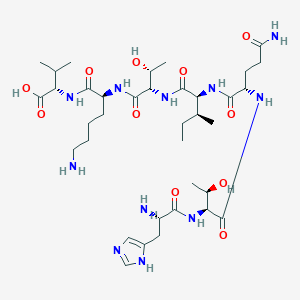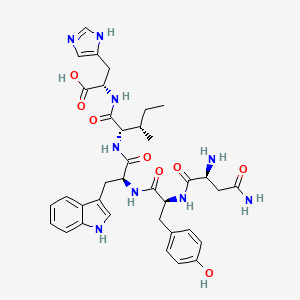![molecular formula C23H20NOPS B14246674 1-(Diphenylphosphanyl)-2-[(S)-4-methylbenzene-1-sulfinyl]-1H-pyrrole CAS No. 402757-85-1](/img/structure/B14246674.png)
1-(Diphenylphosphanyl)-2-[(S)-4-methylbenzene-1-sulfinyl]-1H-pyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Diphenylphosphanyl)-2-[(S)-4-methylbenzene-1-sulfinyl]-1H-pyrrole is a complex organophosphorus compound It features a pyrrole ring substituted with a diphenylphosphanyl group and a sulfinyl group derived from 4-methylbenzenesulfinyl
Vorbereitungsmethoden
The synthesis of 1-(Diphenylphosphanyl)-2-[(S)-4-methylbenzene-1-sulfinyl]-1H-pyrrole typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrrole Ring: Starting with a suitable pyrrole precursor, the pyrrole ring is synthesized through cyclization reactions.
Introduction of the Diphenylphosphanyl Group: The diphenylphosphanyl group is introduced via a phosphination reaction, often using diphenylphosphine as a reagent.
Sulfinylation: The sulfinyl group is introduced through a sulfinylation reaction, typically using a sulfinyl chloride derivative of 4-methylbenzene.
Industrial production methods may involve optimization of these steps to improve yield and purity, often using catalysts and controlled reaction conditions to ensure efficient synthesis.
Analyse Chemischer Reaktionen
1-(Diphenylphosphanyl)-2-[(S)-4-methylbenzene-1-sulfinyl]-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.
Substitution: The diphenylphosphanyl group can participate in substitution reactions, often facilitated by transition metal catalysts.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(Diphenylphosphanyl)-2-[(S)-4-methylbenzene-1-sulfinyl]-1H-pyrrole has several scientific research applications:
Catalysis: It can act as a ligand in transition metal catalysis, facilitating various organic transformations.
Material Science: The compound’s unique structure makes it useful in the development of new materials with specific electronic or optical properties.
Biological Studies: It may be used in studies involving enzyme inhibition or as a probe in biochemical assays.
Medicinal Chemistry:
Wirkmechanismus
The mechanism of action of 1-(Diphenylphosphanyl)-2-[(S)-4-methylbenzene-1-sulfinyl]-1H-pyrrole involves its interaction with molecular targets through its phosphanyl and sulfinyl groups. These interactions can modulate the activity of enzymes or receptors, influencing various biochemical pathways. The exact mechanism depends on the specific application and target molecule.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include:
1,3-Bis(diphenylphosphino)propane: Used as a ligand in coordination chemistry and catalysis.
1,4-Bis(diphenylphosphino)butane: Also used in catalysis, particularly in Suzuki and Heck reactions.
N,N-Bis(diphenylphosphino)amine: Another ligand with applications in catalysis and material science.
Eigenschaften
CAS-Nummer |
402757-85-1 |
|---|---|
Molekularformel |
C23H20NOPS |
Molekulargewicht |
389.5 g/mol |
IUPAC-Name |
[2-[(S)-(4-methylphenyl)sulfinyl]pyrrol-1-yl]-diphenylphosphane |
InChI |
InChI=1S/C23H20NOPS/c1-19-14-16-22(17-15-19)27(25)23-13-8-18-24(23)26(20-9-4-2-5-10-20)21-11-6-3-7-12-21/h2-18H,1H3/t27-/m0/s1 |
InChI-Schlüssel |
AJRZHERVEJESCQ-MHZLTWQESA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)[S@](=O)C2=CC=CN2P(C3=CC=CC=C3)C4=CC=CC=C4 |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)C2=CC=CN2P(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2,6-Di(propan-2-yl)phenyl] 2-pyrrolidin-1-ylacetate](/img/structure/B14246593.png)
![11,11'-[1,4-Phenylenebis(oxy)]diundecanoic acid](/img/structure/B14246606.png)

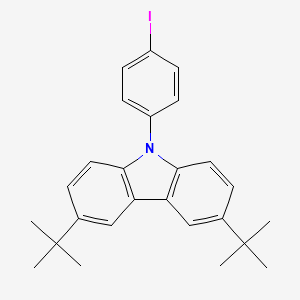
![2,6-Bis[6-(2,4,6-trimethylphenyl)pyridin-2-yl]pyridine](/img/structure/B14246631.png)
![2,6-Bis[5-(4-methoxy-2,6-dimethylphenyl)pyridin-2-yl]pyridine](/img/structure/B14246633.png)
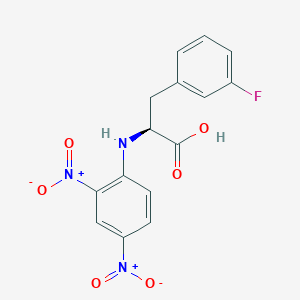
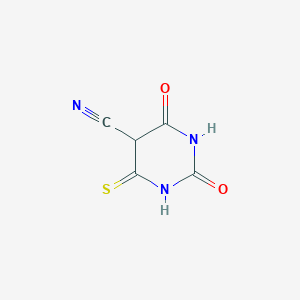
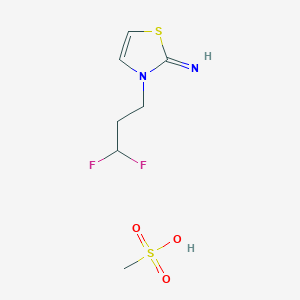
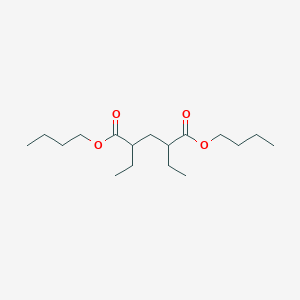
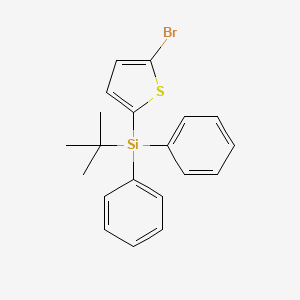
![Benzenesulfonamide, 4-methyl-N-[(1S)-1-methyl-2-oxo-2-phenylethyl]-](/img/structure/B14246654.png)
